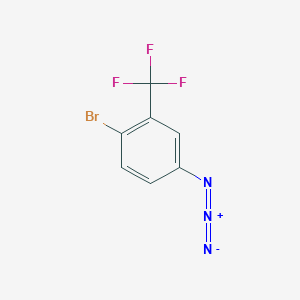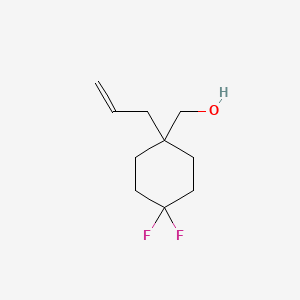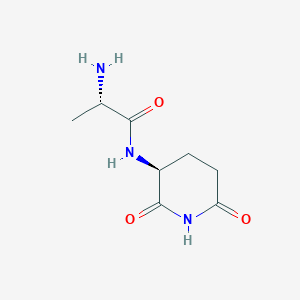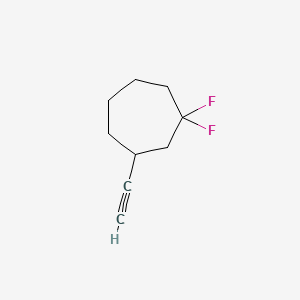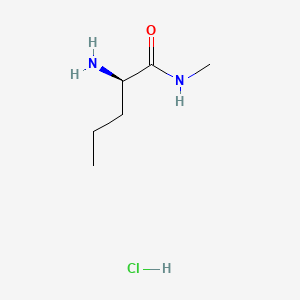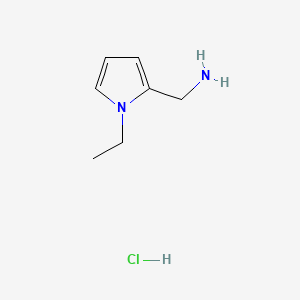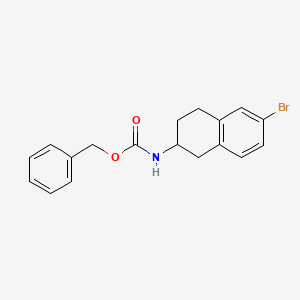
methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.7096 . This compound is characterized by the presence of a cyclobutane ring substituted with an amino group, a methylsulfanyl group, and a carboxylate ester group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
The synthesis of methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt.
Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure the consistent production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert the amino group to other functional groups, such as amines or amides. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methylsulfanyl groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted cyclobutane derivatives .
Aplicaciones Científicas De Investigación
Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in various biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the amino and methylsulfanyl groups allows the compound to form hydrogen bonds and other interactions with target molecules, influencing their function .
Comparación Con Compuestos Similares
Methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
1-Amino-1-cyclobutanecarboxylic acid: This compound lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride:
Methyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride: This compound has an aminomethyl group, which affects its chemical properties and interactions.
The unique combination of functional groups in methyl 3-amino-1-(methylsulfanyl)cyclobutane-1-carboxylate hydrochloride gives it distinct reactivity and makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H14ClNO2S |
|---|---|
Peso molecular |
211.71 g/mol |
Nombre IUPAC |
methyl 3-amino-1-methylsulfanylcyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-10-6(9)7(11-2)3-5(8)4-7;/h5H,3-4,8H2,1-2H3;1H |
Clave InChI |
XMWWJRVOBUYZEN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC(C1)N)SC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


